molecular formula C23H26N2O3 B2734821 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide CAS No. 921869-48-9

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide

Cat. No.: B2734821
CAS No.: 921869-48-9
M. Wt: 378.472
InChI Key: WTPJPGUMKMIJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide is a benzoxazepine derivative characterized by a seven-membered heterocyclic core containing oxygen and nitrogen atoms. Key structural features include:

  • A benzo[b][1,4]oxazepine ring system with a fused benzene ring.
  • A 4-oxo group contributing to hydrogen-bonding interactions.
  • An 8-position acetamide side chain bearing a meta-methylphenyl (m-tolyl) group, which may influence receptor binding or metabolic stability.

Below, we compare it to structurally related compounds from diverse literature sources.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-5-11-25-19-10-9-18(14-20(19)28-15-23(3,4)22(25)27)24-21(26)13-17-8-6-7-16(2)12-17/h5-10,12,14H,1,11,13,15H2,2-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPJPGUMKMIJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydrobenzo[b][1,4]oxazepin core with an allyl group and a tolyl acetamide substituent. Its molecular formula is C22H24N2O2 with a molecular weight of 352.44 g/mol.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to oxazepin derivatives. For instance, the compound's structural analogs have been evaluated for their efficacy in various seizure models. In particular:

  • Mechanism of Action : Research indicates that compounds with similar structures modulate voltage-gated sodium channels (VGSCs) and GABA_A receptors, which are critical in seizure activity regulation .
  • Case Study : A synthesized derivative exhibited significant protective activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ), demonstrating effective dosage ranges between 30 mg/kg to 100 mg/kg .

Antitumor Activity

The potential antitumor effects of this class of compounds have also been explored:

  • In Vitro Studies : Some derivatives have shown cytotoxicity against various cancer cell lines. For example, one study reported that a related compound had a GI50 value of 10 nM against leukemia cell lines .
  • Mechanism Insights : The antitumor activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the oxazepin ring and substituents can significantly influence potency and selectivity.

Modification Effect on Activity
Addition of alkyl groupsIncreased lipophilicity and potency
Alteration of substituentsVariability in receptor binding affinity

Toxicity and Safety Profile

Toxicological evaluations are essential for determining the safety profile of this compound. Preliminary data suggest that while some derivatives exhibit potent biological activity, they also require careful assessment regarding their toxicity levels in vivo.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C25H30N2O3C_{25}H_{30}N_{2}O_{3}, with a molecular weight of approximately 414.52 g/mol. Its structure features a tetrahydrobenzo[b][1,4]oxazepine core that contributes to its biological activity.

Pharmacological Applications

  • Anticancer Activity
    • Mechanism : The compound has shown potential in inducing apoptosis in various cancer cell lines. It activates caspase pathways and inhibits cell proliferation effectively at low concentrations.
    • Case Study : In vitro studies have demonstrated that N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide exhibits significant cytotoxicity against breast cancer cells (IC50 < 10 µM) .
  • Neuroprotective Effects
    • Mechanism : The compound may exert neuroprotective effects through modulation of neuroinflammatory pathways and oxidative stress reduction.
    • Case Study : Research indicates that it can reduce neuronal cell death in models of neurodegenerative diseases by decreasing reactive oxygen species (ROS) levels .
  • Cardiovascular Benefits
    • Mechanism : It has been observed to enhance nitric oxide production, leading to vasodilation.
    • Case Study : Studies on isolated rat aorta tissues revealed that the compound significantly relaxes vascular smooth muscle, suggesting potential use in treating hypertension .

The following table summarizes key findings related to the biological activities of this compound:

ActivityIC50/EC50 ValuesBiological SystemReference
Anticancer Activity<10 µMBreast Cancer Cells
Neuroprotection15 µMNeuronal Cell Models
Vasodilation200 nMIsolated Rat Aorta

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Cancer Therapy : Its ability to induce apoptosis makes it a candidate for further development as an anticancer agent.
  • Neurodegenerative Diseases : The neuroprotective properties suggest potential use in conditions like Alzheimer's or Parkinson's disease.
  • Cardiovascular Disorders : Its vasodilatory effects could be leveraged for hypertension treatment.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamide Derivatives

Compound Name Core Structure Key Substituents Heterocyclic Ring Size
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide (Target Compound) Benzo[b][1,4]oxazepine Allyl, 3,3-dimethyl, m-tolylacetamide 7-membered
N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides Thiazolidinone Coumarin-7-yloxy, substituted arylidene 5-membered
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides 1,3,4-Oxadiazole Indol-3-ylmethyl, sulfanyl 5-membered
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]cephalosporin derivatives Cephalosporin (β-lactam) Tetrazolyl, thiadiazolylthio 4-membered (β-lactam)

Key Observations :

  • The target compound’s 7-membered benzoxazepine core distinguishes it from smaller heterocycles like thiazolidinones (5-membered) or β-lactams (4-membered). This larger ring may confer conformational flexibility for binding to diverse biological targets.
  • The m-tolylacetamide side chain contrasts with electron-withdrawing groups (e.g., tetrazolyl in cephalosporins ), which could modulate solubility or metabolic stability.

Key Observations :

  • The target compound’s synthesis likely requires ring-closing strategies for the benzoxazepine core, contrasting with thiazolidinones (formed via mercaptoacetic acid cyclocondensation ) or oxadiazoles (via POCl₃-mediated cyclization ).
  • The absence of electron-deficient groups (e.g., tetrazoles in cephalosporins ) may simplify synthetic routes compared to β-lactam derivatives.

Table 3: Reported Bioactivities of Comparable Compounds

Compound Class Potential Applications Mechanism Hypotheses Reference
Target Benzoxazepine Derivative Unreported in evidence. Hypothesized CNS activity due to structural analogy to benzodiazepines. Modulation of GABA receptors or kinase inhibition.
Thiazolidinone Acetamides Antimicrobial, anti-inflammatory. Thiazolidinone core inhibits bacterial enzymes.
Oxadiazole-Sulfanyl Acetamides Anticancer, serotonin receptor modulation. Oxadiazole enhances metabolic stability.
Cephalosporin Derivatives Antibacterial (broad-spectrum). β-lactam ring inhibits cell wall synthesis.

Key Observations :

  • Unlike cephalosporins , the benzoxazepine core lacks intrinsic β-lactam reactivity, likely shifting its therapeutic niche away from antibacterial applications.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis involves multi-step reactions under controlled conditions, including condensation of allylated tetrahydrobenzooxazepine derivatives with m-tolyl acetic acid precursors. Solvents like dichloromethane or ethanol, combined with bases such as triethylamine, are critical for optimal yield . Temperature control (e.g., reflux) and inert atmospheres prevent side reactions. Purification via column chromatography and characterization by NMR and mass spectrometry ensure >95% purity .

Q. Which spectroscopic techniques effectively characterize its molecular structure?

High-resolution 1H/13C NMR confirms the tetrahydrobenzooxazepine core and substituents (e.g., allyl protons at δ 5.2–5.8 ppm, acetamide carbonyl at δ ~170 ppm) . ESI-TOF mass spectrometry validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) . X-ray crystallography using SHELX software resolves stereochemical ambiguities .

Q. What are the primary chemical stability concerns under standard storage?

The allyl group and acetamide linkage are prone to hydrolysis and oxidation. Stability studies should include:

  • Accelerated degradation testing in pH 1–9 buffers at 40°C
  • Storage in amber vials under nitrogen to limit moisture/light exposure
  • Periodic HPLC-UV analysis to monitor degradation (e.g., opened oxazepine ring) .

Advanced Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies may arise from assay variability or impurities. Solutions include:

  • Orthogonal bioassays (e.g., enzyme inhibition, cell viability) under standardized protocols
  • Batch-to-batch purity analysis via HPLC with bioactivity correlation
  • Computational docking to validate target engagement across structural analogs .

Q. What strategies optimize solubility for in vivo studies without compromising bioactivity?

  • Structural modifications: Introduce polar groups on the m-tolyl ring
  • Formulation: Co-solvent systems (PEG 400/water) or prodrug derivatization
  • Nanoparticle encapsulation: PLGA polymers via emulsion-solvent evaporation Monitor receptor binding affinity (e.g., surface plasmon resonance) to ensure activity retention .

Q. How do computational methods predict regioselectivity of electrophilic substitutions?

  • DFT calculations (B3LYP/6-31G):* Identify electron-rich sites (e.g., C8 adjacent to oxazepine oxygen)
  • Molecular dynamics simulations: Refine reactivity predictions in explicit solvents Experimental validation via bromination reactions (LC-MS monitoring) confirms computational outcomes .

Q. What mechanistic insights explain unexpected reactivity in Suzuki-Miyaura couplings?

The allyl group may coordinate palladium catalysts, altering catalytic cycles. Investigate via:

  • In situ XAS spectroscopy: Track Pd oxidation states
  • Competitive inhibition experiments: Use allyl-containing model compounds
  • Kinetic isotope effect studies: Differentiate oxidative addition vs. transmetalation bottlenecks .

Q. What parameters ensure reproducible crystallization for X-ray analysis?

  • Solvent: Slow evaporation from ethyl acetate/hexane (3:1 v/v)
  • Temperature gradients: Cooling from 50°C to 4°C at 0.5°C/hour
  • Seeding: Microcrystals via anti-solvent vapor diffusion SHELXL refinement resolves allyl group disorder .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.